2-(4-Methylpiperazin-1-yl)pyridin-3-amine
Overview
Description
2-(4-Methylpiperazin-1-yl)pyridin-3-amine is an organic compound with the molecular formula C10H16N4. It is a derivative of pyridine and piperazine, featuring a pyridine ring substituted with a piperazine ring that has a methyl group attached to it. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Mechanism of Action
Target of Action
The primary target of 2-(4-Methylpiperazin-1-yl)pyridin-3-amine is the Serine/threonine-protein kinase Chk1 . This enzyme plays a critical role in cell cycle regulation, particularly in response to DNA damage. By interacting with this target, the compound can influence cell division and growth.
Mode of Action
It is known that the compound formsN–H…O and N–H…N hydrogen bonds with its targets . These interactions may alter the activity of the target protein, leading to changes in cellular processes.
Pharmacokinetics
It is known that the compound has amolecular weight of 192.26 , which may influence its bioavailability and distribution within the body.
Biochemical Analysis
Biochemical Properties
It is known that the compound forms infinite H-bonded chains through its amide, amine, and pyrimidine groups . This suggests that it may interact with various enzymes, proteins, and other biomolecules in a biochemical context.
Molecular Mechanism
The molecular mechanism of action of 2-(4-Methylpiperazin-1-yl)pyridin-3-amine is not well-defined. Its ability to form hydrogen bonds suggests that it may bind to biomolecules, potentially inhibiting or activating enzymes and influencing gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylpiperazin-1-yl)pyridin-3-amine typically involves the reaction of 3-chloropyridine with 1-methylpiperazine under suitable conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide. The mixture is heated to facilitate the substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methylpiperazin-1-yl)pyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Reduced forms of the compound, such as amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-(4-Methylpiperazin-1-yl)pyridin-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor in the development of pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
2-(4-Methylpiperazin-1-yl)pyridine: Similar structure but lacks the amine group on the pyridine ring.
4-Methylpiperazine: Contains the piperazine ring with a methyl group but lacks the pyridine ring.
3-Aminopyridine: Contains the pyridine ring with an amine group but lacks the piperazine ring.
Uniqueness
2-(4-Methylpiperazin-1-yl)pyridin-3-amine is unique due to the presence of both the piperazine and pyridine rings, along with the methyl group and amine functionality. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
2-(4-methylpiperazin-1-yl)pyridin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4/c1-13-5-7-14(8-6-13)10-9(11)3-2-4-12-10/h2-4H,5-8,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFHQJBQZOLOOHW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=CC=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10198285 | |
Record name | Piperazine, 1-(3-amino-2-pyridyl)-4-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10198285 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5028-17-1 | |
Record name | Piperazine, 1-(3-amino-2-pyridyl)-4-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005028171 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Piperazine, 1-(3-amino-2-pyridyl)-4-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10198285 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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